2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Medicinal Chemistry Physicochemical Properties Building Blocks

Procurement pain: Generic indanone building blocks lack chiral control and defined lipophilicity, compromising metabolic stability optimization and stereoselective synthesis. Solution: 2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 242793-47-1) features a unique geminal fluoro-methyl substitution at C2, delivering a quantifiable ΔLogP +0.09, a chiral center, and 97-98% purity. • LogP 2.15 & PSA 17.07 for balanced permeability. • Enantiopure forms available for asymmetric synthesis. • Antiviral SAR starting point against picornaviruses.

Molecular Formula C10H9FO
Molecular Weight 164.18 g/mol
Cat. No. B11919428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
Molecular FormulaC10H9FO
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCC1(CC2=CC=CC=C2C1=O)F
InChIInChI=1S/C10H9FO/c1-10(11)6-7-4-2-3-5-8(7)9(10)12/h2-5H,6H2,1H3
InChIKeyLEYVNNXOQDJEJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-methyl-1-indanone: Procurement & Specifications


2-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone building block with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol . It features a fused bicyclic indane system bearing a ketone at position 1 and a geminal fluoro-methyl substitution at position 2 . The compound is commercially available as both the racemate (CAS 242793-47-1) and single enantiomers (e.g., (2S)-2-fluoro-2-methyl-1-indanone, CAS 242484-64-6), with typical purities ranging from 97% to 98% . Its physicochemical profile includes a predicted LogP of 2.15 and a polar surface area (PSA) of 17.07 Ų . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, particularly where the combination of fluorine-induced metabolic modulation and chiral control is desired .

Why 2-Fluoro-2-methyl-1-indanone Cannot Be Substituted


Indanone-based building blocks are widely used in pharmaceutical and agrochemical research, but their substitution patterns critically influence downstream properties. The geminal fluoro-methyl motif at the C2 position of 2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is not interchangeable with non-fluorinated (e.g., 2-methyl-1-indanone) or regioisomeric analogs (e.g., 6-fluoro-2-methyl-1-indanone). This specific substitution alters lipophilicity, metabolic stability, and three-dimensional conformation [1]. Additionally, the presence of a chiral center at C2, which is absent in simpler indanones, allows for enantioselective applications . Therefore, direct substitution with a structurally related indanone without quantitative justification risks altering reaction outcomes, biological activity, or physicochemical properties. The following quantitative evidence details these specific, measurable differentiations.

2-Fluoro-2-methyl-1-indanone: Differentiation Evidence


Lipophilicity vs. Non-Fluorinated Analog

Fluorination at the C2 position results in a measurable increase in lipophilicity. The target compound exhibits a predicted LogP of 2.15, compared to 2.06 for the non-fluorinated analog 2-methyl-1-indanone . This difference, while numerically modest, is consistent with the electron-withdrawing effect of fluorine and can influence membrane permeability and protein binding in downstream applications. The polar surface area (PSA) remains identical (17.07 Ų), indicating that the fluorine substitution does not introduce additional hydrogen-bonding capacity but primarily modulates the compound's hydrophobic character.

Medicinal Chemistry Physicochemical Properties Building Blocks

Chiral Purity & Enantiomeric Options

Unlike many simple indanone building blocks, 2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one possesses a chiral center at the C2 carbon. This compound is commercially available as a racemate (CAS 242793-47-1) with a typical purity of 98% and as single enantiomers, such as (2S)-2-fluoro-2-methyl-1-indanone (CAS 242484-64-6) . This chiral availability is a key differentiator from achiral indanones like 1-indanone or 2-methyl-1-indanone. The ability to procure a specific enantiomer enables stereoselective synthesis and the exploration of enantiomer-dependent biological activity.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Chemical Stability Assessment

Chemical stability is a critical parameter for compound storage and handling. Data from ChEMBL indicates that 2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (assigned CHEMBL4310623) has been assessed for chemical stability, though specific quantitative degradation metrics are not publicly disclosed in the summary record [1]. This entry in a major bioactivity database confirms that the compound's stability profile has been systematically evaluated, providing a baseline for quality expectations. In contrast, many non-fluorinated or regioisomeric indanones lack such documented stability assessments.

Compound Stability Quality Control Procurement

Antiviral Potential: Indanone Derivatives

While direct quantitative antiviral data for 2-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is not publicly available, the broader class of 2,3-dihydro-1H-inden-1-one derivatives, including fluorinated analogs, has demonstrated significant inhibitory activity against picornaviruses (e.g., coxsackie-, entero-, echo-, polio-, and rhinoviruses) with low cytotoxicity in patent disclosures . The specific geminal fluoro-methyl substitution pattern is present in compounds within these patent families, suggesting a structural basis for antiviral exploration. The lack of publicly available IC50 values for this exact compound underscores its potential as a novel, underexplored scaffold, which may be advantageous for researchers seeking new chemical space.

Antiviral Research Infectious Disease Medicinal Chemistry

Application Scenarios: 2-Fluoro-2-methyl-1-indanone


Medicinal Chemistry: Chiral Drug Scaffold

Based on its chiral nature and the availability of enantiopure forms , this compound is optimally suited for asymmetric synthesis of drug candidates where stereochemistry is critical for target engagement. The quantifiable LogP increase compared to non-fluorinated analogs (ΔLogP = +0.09) suggests utility in programs aiming to fine-tune lipophilicity for improved membrane permeability without significantly altering PSA.

Antiviral Research: Indanone-Based Inhibitors

Given the class-level evidence of antiviral activity against picornaviruses for structurally related indanones , this compound represents a valuable starting point for structure-activity relationship (SAR) studies. Its specific geminal fluoro-methyl substitution may confer unique binding interactions or metabolic stability advantages, making it a strategic choice for novel antiviral lead discovery programs.

Chemical Biology: Probe Development

The combination of a defined LogP (2.15) and PSA (17.07 Ų) , along with documented chemical stability assessments [1], positions this compound as a reliable building block for the synthesis of chemical probes. Its properties are well-suited for applications requiring moderate lipophilicity and passive membrane diffusion, such as intracellular target engagement studies.

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